molecular formula C13H17N3OS B1274005 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 588673-87-4

4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274005
CAS No.: 588673-87-4
M. Wt: 263.36 g/mol
InChI Key: NKZWUXYAROERMI-UHFFFAOYSA-N
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Description

4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical research reagent featuring the 1,2,4-triazole-3-thiol scaffold, a structure of significant interest in medicinal and agrochemical discovery . Compounds based on this heterocyclic system are noted for their stability, ability to form hydrogen bonds, and favorable pharmacokinetic properties, making them valuable pharmacophores in drug design . The 1,2,4-triazole-3-thiol moiety is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities in research settings . These include potential anti-inflammatory effects linked to 15-lipoxygenase (15-LOX) enzyme inhibition , as well as anticancer properties investigated against aggressive cell lines such as melanoma, triple-negative breast cancer, and pancreatic carcinoma in preclinical studies . Furthermore, the broader class of 1,2,4-triazole-3-thiols has been explored for antimicrobial and antifungal applications . The presence of multiple nucleophilic centers in its structure, including the exocyclic sulfur atom, allows for further chemical derivatization, enabling researchers to explore novel compounds with tailored properties . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-ethyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWUXYAROERMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395116
Record name 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-87-4
Record name 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazine Derivatives with Phenoxy-Ethyl Intermediates

The most widely adopted method involves cyclization reactions between substituted hydrazines and phenoxy-ethyl intermediates. This two-step process begins with synthesizing the phenoxy-ethyl precursor, followed by triazole ring formation.

Phenoxy-Ethyl Intermediate Synthesis

2-Methylphenol reacts with ethyl bromoacetate in a nucleophilic substitution under alkaline conditions (NaOH, 50–60°C, 4–6 hours) to yield ethyl 1-(2-methylphenoxy)acetate. The ester intermediate is hydrolyzed to 1-(2-methylphenoxy)acetic acid using HCl (reflux, 2 hours), achieving >90% conversion.

Triazole-Thiol Cyclization

The acid is converted to its hydrazide derivative via reaction with thiosemicarbazide in ethanol (reflux, 8 hours). Cyclization occurs in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours, forming the triazole-thiol core. Ethylation at the N4 position is achieved using ethyl bromide and K₂CO₃ in DMF (60°C, 4 hours), yielding the final product with 78–82% purity.

Optimization Insights:
  • Solvent Selection: DMF enhances alkylation efficiency compared to ethanol (yield increase from 70% to 82%).
  • Catalyst Impact: Adding 1 mol% tetrabutylammonium iodide (TBAI) accelerates ethylation by 30%.

One-Pot Thiosemicarbazide Condensation

A streamlined one-pot method condenses 2-methylphenoxyethyl bromide, thiosemicarbazide, and ethyl isocyanatoacetate. The reaction proceeds in acetonitrile at 70°C for 12 hours, with in situ cyclization mediated by triethylamine. This approach reduces purification steps, achieving 68% yield and 85% purity after recrystallization (ethanol/water).

Key Variables:
  • Temperature Control: Maintaining 70°C prevents byproduct formation (e.g., disulfides).
  • Stoichiometry: A 1:1.2 molar ratio of phenoxyethyl bromide to thiosemicarbazide maximizes triazole formation.

Metal-Catalyzed Cross-Coupling for Industrial Scaling

Industrial protocols employ palladium-catalyzed cross-coupling to attach the phenoxy-ethyl group post-cyclization. The triazole-thiol precursor (synthesized via method 1) reacts with 1-(2-methylphenoxy)ethyl zinc chloride under Pd(PPh₃)₄ catalysis (THF, 60°C, 6 hours). This method achieves 88% yield and >95% purity after column chromatography (silica gel, ethyl acetate/hexane).

Advantages:
  • Scalability: Tolerates kilogram-scale production without yield drop-off.
  • Regioselectivity: Pd catalysis ensures exclusive substitution at the triazole’s 5-position.

Microwave-Assisted Synthesis for Rapid Prototyping

Microwave irradiation (150°C, 30 minutes) accelerates the cyclization of 1-(2-methylphenoxy)ethyl hydrazinecarbothioamide with ethyl formate in DMSO. This method reduces reaction time from 8 hours to 30 minutes, yielding 74% product with comparable purity to conventional heating.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (Hours) Scalability
Cyclization (2-step) 82 92 14 High
One-Pot Condensation 68 85 12 Moderate
Metal-Catalyzed 88 95 6 Industrial
Microwave-Assisted 74 89 0.5 Lab-scale

Purification and Characterization

Recrystallization

Ethanol/water (3:1) recrystallization removes unreacted hydrazides, enhancing purity to >95%.

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves regioisomers, critical for pharmaceutical-grade material.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 4.32 (q, J=7.2 Hz, 2H, NCH₂), δ 6.8–7.1 (m, 4H, Ar–H).
  • LC-MS (ESI+): m/z 264.1 [M+H]⁺, confirming molecular formula C₁₃H₁₇N₃OS.

Biological Activity

4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇N₃OS. It features a triazole ring with a thiol group and an ethyl-substituted phenoxy group. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₇N₃OS
CAS Number588673-87-4
Melting PointNot specified
SolubilityNot specified
Hazard ClassificationIrritant

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. Studies have shown that derivatives of triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .

Mechanisms of Action:

  • Inhibition of COX Enzymes: Some triazole derivatives have been reported to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. For example, certain triazole compounds demonstrated IC50 values for COX-2 inhibition as low as 2.6 µM while maintaining selectivity over COX-1 .
  • Reduction of Oxidative Stress: The compound may also exert antioxidant effects by reducing oxidative stress markers such as nitric oxide (NO) and reactive oxygen species (ROS), which are implicated in inflammation .
  • Inhibition of NF-kB Activation: Some studies suggest that triazole derivatives can inhibit the activation of nuclear factor kappa B (NF-kB), a key transcription factor in the inflammatory response .

Case Studies and Research Findings

Several studies highlight the efficacy of triazole derivatives:

  • In Vivo Studies: In animal models, certain triazole derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Cell Culture Studies: In vitro studies demonstrated that these compounds significantly reduced cytokine levels in macrophage cultures stimulated with inflammatory agents .
  • Comparative Analysis: A comparative study indicated that some triazole derivatives had lower ulcerogenic potential than established NSAIDs, suggesting a favorable safety profile for long-term use .

Q & A

Q. Can computational models predict toxicity profiles?

  • Methodological Answer :
  • In Silico Tools :
  • Use ADMET Predictor to estimate hepatotoxicity (e.g., CYP inhibition) and mutagenicity (Ames test profiles).
  • In Vitro Validation :
  • Test cytotoxicity in HepG2 cells (IC50_{50} > 50 µM considered low risk) .

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